4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-acetamidophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-20(30)26-21-12-14-24(15-13-21)34(32,33)28-18-16-27(17-19-28)25(31)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZWADPMFSZSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with N,N-diphenylpiperazine-1-carboxamide under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
- Structural Difference : The methyl group replaces the acetamido substituent on the benzenesulfonyl moiety.
- Pharmacological Activity: Exhibits α-glucosidase inhibition with an IC50 of 25.12 µM, suggesting moderate potency.
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3)
- Structural Difference: A quinazolinone ring replaces the benzenesulfonyl-acetamido group, and a fluorophenyl substituent is present.
- Synthetic Yield : 57.3%, with a melting point of 196.5–197.8 °C, reflecting higher crystallinity than the target compound .
- Biological Relevance : Designed for kinase inhibition, demonstrating the impact of heterocyclic substitutions on target selectivity .
JH-LPH-107 (Sulfonamide-Based LpxH Inhibitor)
- Structural Difference : Features a pyridinyl sulfonyl group and lacks the diphenylcarboxamide moiety.
- Synthesis : Utilizes 4-acetamidobenzenesulfonyl chloride as a precursor, achieving 70% yield under optimized coupling conditions .
- Antibacterial Activity : Targets Gram-negative bacteria via LpxH inhibition, highlighting the versatility of sulfonamide-piperazine hybrids in diverse therapeutic areas .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | HBA | HBD | IC50 (α-Glucosidase) | Key Structural Features |
|---|---|---|---|---|---|---|
| Target Compound | ~449.5 | ~2.5 | 6 | 1 | Under investigation | Acetamido-benzenesulfonyl, diphenylcarboxamide |
| 4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide | 435.4 | 3.8 | 4 | 0 | 25.12 µM | Methyl-benzenesulfonyl, diphenylcarboxamide |
| Celgosivir | 259.4 | -0.8 | 6 | 3 | 15.95 mM | Iminosugar scaffold |
| Voglibose | 267.28 | 3.1 | 8 | 8 | 23.4 µM | Cyclitol derivative |
Key Observations :
- The diphenylcarboxamide moiety contributes to moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability.
Biological Activity
4-(4-Acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, an acetamidobenzenesulfonyl moiety, and diphenyl groups. Its molecular formula is CHNOS, with a molecular weight of approximately 402.52 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Antioxidant Properties : It may exert protective effects against oxidative stress, which is linked to various diseases.
- Modulation of Signaling Pathways : The compound might influence specific signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For example:
- In vitro Studies : Research demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 30 µM, indicating significant potency against these cells.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro assays showed that it exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Fungal Activity : Preliminary studies indicated some effectiveness against common fungal pathogens.
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy Assessment : In a study assessing antimicrobial properties, the compound was tested against a panel of bacterial strains. Results showed that it inhibited growth at concentrations lower than many standard antibiotics .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, and what analytical techniques validate its purity?
- Synthesis : The compound is synthesized via multi-step reactions, often starting with sulfonamide formation using 4-acetamidobenzenesulfonyl chloride. Piperazine ring functionalization follows, involving coupling with diphenylcarbamoyl groups under basic conditions (e.g., potassium carbonate in acetonitrile). Critical steps include sulfonylation and carboxamide bond formation .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) verifies molecular weight .
Q. What structural features of this compound influence its biological activity?
- The 4-acetamidobenzenesulfonyl moiety enhances sulfonamide-based interactions with biological targets (e.g., enzymes), while the N,N-diphenylpiperazine core contributes to conformational flexibility and receptor binding. The carboxamide linker is critical for stability and target affinity .
Q. How is crystallographic data obtained for structural confirmation?
- Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. The piperazine ring typically adopts a chair conformation, and hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice. Data refinement uses programs like SHELXL .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions during synthesis?
- Challenge : Low yields (e.g., 10% in sulfonylation steps) arise from competing side reactions, such as tetramide byproduct formation .
- Solutions :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .
- Solvent/Base Selection : Polar aprotic solvents (e.g., DMF) and stronger bases (e.g., sodium hydride) enhance nucleophilic substitution efficiency .
- Byproduct Mitigation : Chromatographic purification (normal phase) separates target compounds from impurities .
Q. How do contradictory biological activity data arise, and what methods resolve them?
- Root Causes : Variability in assay conditions (e.g., pH, solvent) or off-target interactions (e.g., dopamine receptor subtypes) .
- Resolution Strategies :
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations.
- Chimeric Receptor Studies : Identify critical binding regions (e.g., extracellular loops in dopamine D3 vs. D2 receptors) .
- Computational Docking : Predict binding modes using software like AutoDock to clarify structure-activity relationships .
Q. What methodologies elucidate the role of substituents in receptor selectivity?
- Example : Removing the carboxamide carbonyl group reduces dopamine D3 receptor affinity by >100-fold, highlighting its role in hydrogen bonding .
- Approaches :
- Analog Synthesis : Prepare derivatives with modified linkers (e.g., amine vs. amide).
- Binding Assays : Compare Ki values across receptor subtypes using radioligand displacement .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted protocols for time-sensitive steps .
- Data Analysis : Use SHELX software for crystallographic refinement and hydrogen-bond mapping .
- Biological Assays : Validate target engagement with orthogonal methods (e.g., SPR, ITC) to confirm binding thermodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
